molecular formula C9H19NO2 B1611232 Ethyl 3-aminoheptanoate CAS No. 78221-22-4

Ethyl 3-aminoheptanoate

Cat. No.: B1611232
CAS No.: 78221-22-4
M. Wt: 173.25 g/mol
InChI Key: JNGBZUJKBCAYEA-UHFFFAOYSA-N
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Description

Ethyl 3-aminoheptanoate is an organic compound with the molecular formula C9H19NO2 It is an ester derivative of 3-aminoheptanoic acid and is characterized by its ethyl ester functional group

Scientific Research Applications

Ethyl 3-aminoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in the study of amino acid metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-aminoheptanoate can be synthesized through the esterification of 3-aminoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of primary amines or alcohols, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines, alcohols.

    Substitution: Substituted amines, esters.

Mechanism of Action

The mechanism of action of ethyl 3-aminoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active 3-aminoheptanoic acid, which can then participate in various biochemical pathways. The amino group allows for further chemical modifications, enhancing its versatility in different applications.

Comparison with Similar Compounds

  • Ethyl 3-aminobutanoate
  • Ethyl 3-aminopentanoate
  • Ethyl 3-aminohexanoate

Comparison: Ethyl 3-aminoheptanoate is unique due to its longer carbon chain compared to similar compounds like ethyl 3-aminobutanoate and ethyl 3-aminopentanoate. This longer chain can influence its physical properties, such as solubility and boiling point, as well as its reactivity in chemical reactions. The presence of the amino group at the third carbon position also allows for specific interactions and modifications that may not be possible with other compounds.

Properties

IUPAC Name

ethyl 3-aminoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-5-6-8(10)7-9(11)12-4-2/h8H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGBZUJKBCAYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505656
Record name Ethyl 3-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78221-22-4
Record name Ethyl 3-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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